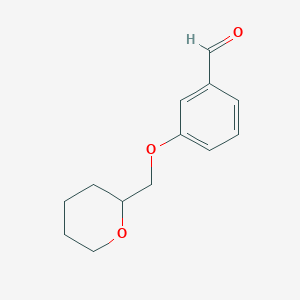
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with an oxan-2-ylmethoxy group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with oxirane derivatives under specific conditions. For instance, the condensation reaction of chloromethylbenzyl ether with chloro-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions can lead to the formation of oxirane-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or Oxone®.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Oxone®
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives
Applications De Recherche Scientifique
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products depending on the reaction conditions and the nucleophiles involved.
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group.
3-Methoxybenzaldehyde: Similar to 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde but with a methoxy group instead of an oxan-2-ylmethoxy group.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxan-2-ylmethoxy group.
Uniqueness: this compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical reactivity and potential applications compared to other benzaldehyde derivatives. The oxan-2-ylmethoxy group enhances the compound’s ability to undergo specific chemical reactions, making it valuable in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(oxan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-11-4-3-6-12(8-11)16-10-13-5-1-2-7-15-13/h3-4,6,8-9,13H,1-2,5,7,10H2 |
Clé InChI |
GMBMVNQXJIWSSN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)COC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















